molecular formula C13H7Br3O3 B13790068 2,4,6-Tribromophenyl salicylate CAS No. 96-87-7

2,4,6-Tribromophenyl salicylate

Cat. No.: B13790068
CAS No.: 96-87-7
M. Wt: 450.90 g/mol
InChI Key: VZWVHUUGXIFDKA-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl salicylate is a chemical compound with the molecular formula C13H7Br3O3. It is an ester formed from salicylic acid and 2,4,6-tribromophenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromophenyl salicylate can be synthesized through the esterification reaction between salicylic acid and 2,4,6-tribromophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromophenyl salicylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenyl salicylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl salicylate is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and potency .

Properties

CAS No.

96-87-7

Molecular Formula

C13H7Br3O3

Molecular Weight

450.90 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H7Br3O3/c14-7-5-9(15)12(10(16)6-7)19-13(18)8-3-1-2-4-11(8)17/h1-6,17H

InChI Key

VZWVHUUGXIFDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br)O

Origin of Product

United States

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